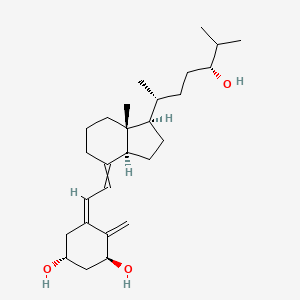

1,24(R)-Dihydroxyvitamin D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9?,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |

InChI Key |

BJYLYJCXYAMOFT-KFUATEJNSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Discovery of 1,24(R)-Dihydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,24(R)-Dihydroxyvitamin D3, a synthetic analog of the hormonally active form of vitamin D3, calcitriol (1,25-Dihydroxyvitamin D3), has emerged as a compound of significant interest in dermatological and therapeutic research. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological activity of this promising molecule. It details the experimental protocols for its chemical synthesis and key biological assays, presents quantitative data on its bioactivity in a comparative format, and illustrates its mechanism of action through detailed signaling pathway diagrams. The unique profile of this compound, characterized by its potent induction of epidermal differentiation coupled with a reduced risk of hypercalcemia, positions it as a valuable candidate for further investigation in the development of novel therapeutics, particularly for hyperproliferative skin disorders like psoriasis.

Discovery and Significance

This compound was identified as a novel and active synthetic derivative of vitamin D3.[1] Its discovery was driven by the quest for vitamin D analogs with a dissociated profile of activities, specifically aiming to retain the potent cell-differentiating effects of calcitriol while minimizing its calcemic side effects.[1] Research has demonstrated that this compound effectively induces the differentiation of epidermal keratinocytes, a key process in maintaining healthy skin, at levels comparable to or even exceeding those of 1,25-Dihydroxyvitamin D3.[1] Crucially, it exhibits a significantly lower tendency to cause hypercalcemia, a major limiting factor in the therapeutic use of potent vitamin D compounds.[1] This favorable therapeutic window suggests its potential for the treatment of psoriasis and other skin disorders characterized by abnormal keratinocyte proliferation and differentiation.[1]

Chemical Synthesis

The synthesis of this compound, like other vitamin D analogs, is a complex multi-step process that typically involves the convergent synthesis of two key fragments: an A-ring synthon and a CD-ring side-chain moiety. The stereochemistry at the C24 position is a critical aspect of the synthesis.

Experimental Protocol: Convergent Synthesis

This protocol outlines a general strategy for the synthesis of this compound, drawing upon established methods for vitamin D analog synthesis.

Part 1: Synthesis of the CD-Ring Side-Chain

-

Starting Material: A suitable protected Grundmann's ketone derivative is used as the starting material for the CD-ring system.

-

Side-Chain Construction via Grignard Reaction:

-

A key step involves the stereoselective introduction of the C24 hydroxyl group. This can be achieved through a Grignard reaction of an appropriate CD-ring aldehyde or ketone precursor with a Grignard reagent containing the remainder of the side chain.

-

For instance, a protected 22-aldehyde can be reacted with an isobutylmagnesium bromide Grignard reagent to introduce the C24 and C25 carbons. Subsequent stereoselective reduction of the resulting ketone at C24 would yield the desired (R)-hydroxyl group. The stereoselectivity can be controlled by using chiral reducing agents or through substrate-directed reduction.

-

-

Protection and Functional Group Manipulations: Throughout the synthesis, appropriate protecting groups are used for the hydroxyl functions on the CD-ring and the side chain to ensure regioselectivity in subsequent reactions.

Part 2: Synthesis of the A-Ring Synthon

-

Starting Material: The A-ring is typically synthesized from a chiral starting material, such as (-)-quinic acid, to establish the correct stereochemistry of the hydroxyl groups at C1 and C3.

-

Formation of the Phosphine Oxide: The A-ring synthon is converted into a phosphine oxide derivative, which is the reactive species for the Wittig-Horner coupling reaction.

Part 3: Coupling and Final Deprotection

-

Wittig-Horner Coupling: The A-ring phosphine oxide is coupled with the CD-ring side-chain ketone under basic conditions (e.g., using n-butyllithium) to form the complete seco-steroid carbon skeleton with the characteristic triene system.

-

Deprotection: The protecting groups on the hydroxyl functions at C1, C3, and C24 are removed using appropriate deprotection conditions (e.g., acid-catalyzed hydrolysis for silyl ethers) to yield the final product, this compound.

-

Purification: The final compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Biological Activity and Data

The biological activity of this compound is primarily mediated through its interaction with the Vitamin D Receptor (VDR). Its unique therapeutic potential stems from its comparable VDR binding affinity to 1,25-Dihydroxyvitamin D3, coupled with a distinct downstream biological response.

Quantitative Data Summary

| Parameter | This compound | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Reference |

| VDR Binding Affinity | Same affinity for the receptor isolated from the epidermis of newborn mice | Same affinity for the receptor isolated from the epidermis of newborn mice | [1] |

| Induction of Keratinocyte Differentiation (Transglutaminase Activity) | Similar to or slightly more potent | Potent inducer | [1] |

| Inhibition of Keratinocyte DNA Synthesis | Similar to or slightly more potent | Potent inhibitor | [1] |

| Increase in Cytosolic Calcium in Keratinocytes | Similar effect | Potent effect | [1] |

| Hypercalcemic Activity (in vivo, rats) | Less hypercalcemic | Potent hypercalcemic activity | [1] |

Experimental Protocols for Biological Assays

Vitamin D Receptor (VDR) Binding Affinity Assay

-

Preparation of Receptor: A cytosol fraction containing the VDR is isolated from a suitable source, such as the epidermis of newborn mice.[1]

-

Competitive Binding: A constant amount of radiolabeled 1,25-Dihydroxyvitamin D3 (e.g., [3H]-1,25(OH)2D3) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound or 1,25-Dihydroxyvitamin D3.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity is calculated by comparing the IC50 value of this compound to that of 1,25-Dihydroxyvitamin D3.

Keratinocyte Differentiation Assay (Transglutaminase Activity)

-

Cell Culture: Mouse epidermal keratinocytes are cultured in appropriate media.

-

Treatment: The keratinocytes are incubated with varying concentrations of this compound or 1,25-Dihydroxyvitamin D3 for a specified period (e.g., 24-48 hours).

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including transglutaminase.

-

Transglutaminase Activity Measurement: The activity of transglutaminase is determined using a colorimetric or fluorescent assay.[2] A common method involves measuring the incorporation of a labeled amine (e.g., biotinylated cadaverine) into a protein substrate (e.g., N,N-dimethylcasein).

-

Data Analysis: The transglutaminase activity is normalized to the total protein concentration in the cell lysate and expressed as a fold-change relative to untreated control cells.

Signaling Pathways and Mechanism of Action

The biological effects of this compound are initiated by its binding to the VDR, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[3]

Genomic Signaling Pathway

The primary mechanism of action for vitamin D compounds is through the regulation of gene expression.

References

"biological function of 1,24(R)-Dihydroxyvitamin D3 in keratinocytes"

An In-depth Technical Guide on the Biological Function of 1,24(R)-Dihydroxyvitamin D3 in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial regulators of skin homeostasis, exerting their effects primarily through the vitamin D receptor (VDR) expressed in epidermal keratinocytes.[1] Keratinocytes not only represent the primary site of vitamin D3 synthesis in the body but also possess the enzymatic machinery to convert it into its hormonally active forms.[1][2] The most well-known active metabolite is 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), or calcitriol. However, synthetic derivatives have been developed to optimize therapeutic effects while minimizing systemic side effects. One such novel derivative is 1α,24(R)-dihydroxyvitamin D3 (1,24(R)(OH)₂D₃), which has demonstrated significant activity in regulating keratinocyte function.[3] This technical guide provides a comprehensive overview of the biological functions of 1,24(R)(OH)₂D₃ in keratinocytes, its mechanism of action, and its potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action

The biological effects of 1,24(R)(OH)₂D₃ in keratinocytes are mediated primarily through its interaction with the nuclear Vitamin D Receptor (VDR). The affinity of 1,24(R)(OH)₂D₃ for the VDR isolated from newborn mouse epidermis is equivalent to that of the natural hormone, 1,25(OH)₂D₃.[3] This binding initiates a cascade of genomic events that modulate keratinocyte behavior.

Genomic Signaling Pathway:

-

Binding: 1,24(R)(OH)₂D₃ enters the keratinocyte and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[4]

-

DNA Interaction: This VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5][6]

-

Transcriptional Regulation: The complex recruits coactivator proteins (like SRC and DRIP complexes) or corepressors, which initiates or suppresses the transcription of genes involved in proliferation and differentiation.[1][5]

In addition to the genomic pathway, vitamin D metabolites can elicit rapid, non-genomic responses, such as modulating intracellular calcium levels through cell-signaling cascades.[4][7] 1,24(R)(OH)₂D₃ has been shown to increase cytosolic calcium levels in epidermal keratinocytes, a key event in inducing differentiation.[3]

Caption: Genomic signaling pathway of 1,24(R)(OH)₂D₃ in keratinocytes.

Key Biological Functions and Quantitative Data

1,24(R)(OH)₂D₃ potently regulates the balance between proliferation and differentiation in keratinocytes, a critical aspect of maintaining epidermal homeostasis. Its effects are comparable, and in some cases superior, to those of 1,25(OH)₂D₃.[3]

Induction of Keratinocyte Differentiation

Differentiation is the process by which basal keratinocytes mature to form the protective outer layer of the skin (stratum corneum). 1,24(R)(OH)₂D₃ is a strong inducer of this process, as evidenced by its effects on key differentiation markers.[3]

-

Involucrin Expression: Involucrin is a protein precursor of the cornified envelope, a key structure for skin barrier function.[7] Treatment of normal human keratinocytes with 1,24(R)(OH)₂D₃ significantly increases the number of involucrin-positive cells.[8]

-

Transglutaminase Activity: This enzyme is responsible for cross-linking proteins to form the cornified envelope. 1,24(R)(OH)₂D₃ induces a time- and dose-dependent increase in transglutaminase activity in mouse epidermal keratinocytes.[3]

-

Cornified Envelope Formation: The terminal stage of keratinocyte differentiation is the formation of a cornified envelope. 1,24(R)(OH)₂D₃ effectively induces the formation of these structures.[3]

Inhibition of Keratinocyte Proliferation

Hyperproliferation of keratinocytes is a hallmark of diseases like psoriasis.[8][9] 1,24(R)(OH)₂D₃ effectively inhibits DNA synthesis in epidermal keratinocytes, thereby controlling their proliferation.[3] This antiproliferative action contributes to its therapeutic potential.

Comparative Efficacy Data

The following table summarizes quantitative data comparing the efficacy of 1,24(R)(OH)₂D₃ to the endogenous hormone 1,25(OH)₂D₃ in inducing keratinocyte differentiation.

| Parameter | Compound | Concentration | Baseline | Result | Source |

| Involucrin Positive Cells (%) | 1,24(R)(OH)₂D₃ | 10⁻⁶ M | 6.4% | 24.1% | [8] |

| 1,25(OH)₂D₃ | 10⁻⁶ M | 6.4% | 25.1% | [8] |

Data derived from studies on cultured normal human keratinocytes.

Therapeutic Potential: High Efficacy with Reduced Systemic Risk

A significant advantage of 1,24(R)(OH)₂D₃ is its pharmacological profile. While demonstrating high potency in inducing keratinocyte differentiation, it causes less hypercalcemia than 1,25(OH)₂D₃ when administered intravenously in rats.[3] This separation of local (skin) and systemic (calcium metabolism) effects makes 1,24(R)(OH)₂D₃ a promising therapeutic candidate for hyperproliferative skin disorders like psoriasis, offering a wider therapeutic window.[3][8]

Caption: Comparison of 1,24(R)(OH)₂D₃ and 1,25(OH)₂D₃ effects.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the function of 1,24(R)(OH)₂D₃.

Keratinocyte Culture and Differentiation

-

Cell Culture: Normal human epidermal keratinocytes (NHEK) or immortalized lines like HaCaT are maintained in a basal, undifferentiated state using low-calcium (approx. 0.03-0.07 mM) media, such as EpiLife supplemented with human keratinocyte growth supplement (HKGS).[10][11]

-

Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to a high level (1.5-2.0 mM).[10][12] Experimental compounds (e.g., 1,24(R)(OH)₂D₃) are added at desired concentrations at the time of calcium addition. Cells are typically cultured for 48-72 hours to assess differentiation markers.

Vitamin D Receptor (VDR) Binding Affinity Assay

-

Principle: A competitive binding assay is used to determine the affinity of a test compound for the VDR relative to a radiolabeled ligand.

-

Methodology:

-

Receptor Preparation: VDR is isolated from a suitable source, such as newborn mouse epidermis or a cell line overexpressing the receptor.[3]

-

Competition: A constant amount of radiolabeled [³H]-1,25(OH)₂D₃ is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled competitor (1,24(R)(OH)₂D₃ or 1,25(OH)₂D₃).

-

Separation: Bound and free radioligand are separated using a method like hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification: The radioactivity in the bound fraction is measured by liquid scintillation counting.

-

Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ indicates higher binding affinity.[13][14]

-

Analysis of Differentiation Markers

-

Transglutaminase Activity Assay:

-

Cell lysates are prepared from keratinocytes treated with 1,24(R)(OH)₂D₃.

-

The assay measures the incorporation of a fluorescent or radioactive substrate (e.g., [³H]putrescine) into a protein substrate (e.g., N,N-dimethylcasein).

-

The amount of incorporated substrate is quantified and normalized to the total protein content of the lysate.[3][15]

-

-

Involucrin Expression (Flow Cytometry):

-

Keratinocytes are harvested and fixed.

-

Cells are permeabilized to allow antibody access to intracellular proteins.

-

Cells are incubated with a primary antibody specific for involucrin, followed by a fluorescently labeled secondary antibody.

-

The percentage of fluorescent (involucrin-positive) cells is quantified using a flow cytometer. This method allows for high-throughput quantification of differentiation in a cell population.[16]

-

DNA Synthesis (Proliferation) Assay

-

Principle: Measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, [³H]thymidine, into newly synthesized DNA.

-

Methodology:

-

Keratinocytes are cultured and treated with various concentrations of 1,24(R)(OH)₂D₃.

-

[³H]thymidine is added to the culture medium for a defined period (e.g., 2-4 hours).

-

Cells are harvested, and the DNA is precipitated using trichloroacetic acid (TCA).

-

The radioactivity of the precipitated DNA is measured using a scintillation counter. A decrease in [³H]thymidine incorporation indicates inhibition of proliferation.[17]

-

Caption: General experimental workflow for studying keratinocyte responses.

Conclusion

This compound is a potent regulator of keratinocyte biology. It exhibits a strong capacity to inhibit proliferation and induce terminal differentiation, with an efficacy comparable to the natural hormone 1,25(OH)₂D₃. Its primary mechanism involves binding to the VDR and modulating the transcription of key genes controlling cell fate. The key advantage of 1,24(R)(OH)₂D₃ lies in its favorable safety profile, characterized by a significantly lower risk of inducing hypercalcemia. This unique combination of high local activity in the skin and reduced systemic liability positions 1,24(R)(OH)₂D₃ as a highly valuable molecule for further investigation and development in the treatment of psoriasis and other hyperproliferative skin diseases.

References

- 1. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism and Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. 1 alpha,24R-dihydroxyvitamin D3 has an ability comparable to that of 1 alpha,25-dihydroxyvitamin D3 to induce keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,25(OH)2D3-regulated human keratinocyte proliferation and differentiation: basic studies and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Directed differentiation of human pluripotent stem cells into epidermal keratinocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of 1 alpha,25-dihydroxyvitamin D3 on the transglutaminase activity of transformed mouse epidermal cells in culture. | Semantic Scholar [semanticscholar.org]

- 16. Keratinocyte Differentiation by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Hexafluoro-1,25-dihydroxyvitamin D3 has markedly increased potency in inhibiting proliferation of cultured human keratinocytes compared with 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 1,24(R)-Dihydroxyvitamin D3 on the Vitamin D Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1,24(R)-Dihydroxyvitamin D3 [1,24(R)(OH)₂D₃], a synthetic analog of the hormonally active form of vitamin D3, on the Vitamin D Receptor (VDR). This document details the binding kinetics, downstream signaling pathways, and cellular effects of 1,24(R)(OH)₂D₃, with a focus on its comparative activity with the endogenous ligand, 1,25-Dihydroxyvitamin D3 [1,25(OH)₂D₃]. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

The Vitamin D Receptor (VDR) is a nuclear receptor and a ligand-activated transcription factor that plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation.[1] The endogenous high-affinity ligand for VDR is 1,25(OH)₂D₃, also known as calcitriol. Synthetic analogs of vitamin D3, such as 1,24(R)(OH)₂D₃, have been developed to elicit specific therapeutic effects while minimizing the hypercalcemic side effects associated with calcitriol. This guide focuses on the molecular interactions and downstream consequences of 1,24(R)(OH)₂D₃ binding to the VDR.

VDR Binding and Activation by this compound

The biological actions of 1,24(R)(OH)₂D₃ are initiated by its binding to the ligand-binding domain (LBD) of the VDR. This binding event induces a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR).

Binding Affinity

Table 1: Comparative VDR Binding Affinity of Vitamin D Analogs

| Compound | Relative Binding Affinity (vs. 1,25(OH)₂D₃) | IC₅₀ (nM) | Notes |

| 1,25(OH)₂D₃ (Calcitriol) | 100% | ~0.5-1 | High-affinity endogenous ligand. The Kd is approximately 0.1 nM.[2] |

| 1,24(R)(OH)₂D₃ | Similar to 1,25(OH)₂D₃ | Not explicitly reported | Exhibits potent biological activity. |

| 25(OH)D₃ (Calcifediol) | ~2% | ~50-100 | Major circulating form, lower affinity for VDR.[3] |

| 1,24,25(OH)₃D₃ | Lower than 1,25(OH)₂D₃ | Data not available | A catabolite of 1,25(OH)₂D₃. |

Downstream Signaling Pathways

Upon binding of 1,24(R)(OH)₂D₃ and heterodimerization with RXR, the VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This interaction initiates the recruitment of a cascade of co-regulatory proteins, leading to the modulation of gene transcription.

Co-regulator Recruitment

The conformational change induced by ligand binding exposes the Activation Function 2 (AF-2) domain on the VDR, which serves as a docking site for co-activator proteins. These co-activators, such as the Steroid Receptor Coactivator (SRC) family (SRC-1, SRC-2, and SRC-3) and the DRIP/Mediator complex, possess histone acetyltransferase (HAT) activity or recruit other proteins with this function.[5][6] This leads to the acetylation of histones, resulting in a more open chromatin structure that is permissive for transcription. The specific profile of co-regulators recruited by the 1,24(R)(OH)₂D₃-VDR complex can influence the transcriptional output and may differ from that of other VDR ligands, contributing to its unique biological activity profile.[7]

Target Gene Regulation

The activation of VDR by 1,24(R)(OH)₂D₃ leads to the transcriptional regulation of a wide array of genes involved in various cellular processes. Some of the key target genes include those responsible for calcium transport, bone matrix formation, and cell cycle control.

Table 2: Key VDR Target Genes and Their Functions

| Gene | Function | Effect of 1,24(R)(OH)₂D₃ Activation |

| CYP24A1 | 24-hydroxylase, involved in vitamin D catabolism | Upregulation |

| TRPV6 | Calcium channel, intestinal calcium absorption | Upregulation |

| S100G (Calbindin-D9k) | Calcium-binding protein, intracellular calcium transport | Upregulation |

| Osteocalcin (BGLAP) | Bone matrix protein, bone mineralization | Upregulation |

| Osteopontin (SPP1) | Bone matrix protein, bone remodeling | Upregulation |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation |

| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation |

Cellular Effects of this compound

The modulation of gene expression by 1,24(R)(OH)₂D₃ translates into a variety of cellular responses, most notably the induction of differentiation and inhibition of proliferation in various cell types.

-

Keratinocyte Differentiation: 1,24(R)(OH)₂D₃ has been shown to be a potent inducer of differentiation in epidermal keratinocytes, with an efficacy similar to or greater than that of 1,25(OH)₂D₃. This makes it a potential therapeutic agent for hyperproliferative skin disorders like psoriasis.

-

Inhibition of Cancer Cell Proliferation: Like 1,25(OH)₂D₃, its 1,24(R)-hydroxylated analog can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis.

-

Modulation of Immune Responses: VDR is expressed in various immune cells, and its activation by vitamin D analogs can modulate immune responses, suggesting a potential role in the treatment of autoimmune diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 1,24(R)(OH)₂D₃ with the VDR.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Purified recombinant human VDR

-

[³H]-1,25(OH)₂D₃ (radioligand)

-

Unlabeled 1,24(R)(OH)₂D₃ and 1,25(OH)₂D₃ (competitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate, 0.25% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of the unlabeled competitor (1,24(R)(OH)₂D₃ or 1,25(OH)₂D₃).

-

In a microtiter plate, combine the purified VDR, a fixed concentration of [³H]-1,25(OH)₂D₃, and varying concentrations of the unlabeled competitor in the binding buffer.

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled 1,25(OH)₂D₃.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9]

Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled VDR ligand (tracer) upon displacement by a competitor.[10][11]

Materials:

-

Purified recombinant human VDR

-

Fluorescently labeled VDR ligand (e.g., Fluormone™ VDR Red)

-

Unlabeled 1,24(R)(OH)₂D₃ and 1,25(OH)₂D₃

-

Assay buffer (e.g., 25 mM PIPES, pH 6.75, 50 mM NaCl, 0.01% NP-40)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare serial dilutions of the unlabeled competitors.

-

In a 384-well plate, add the unlabeled competitor solutions.

-

Prepare a VDR/tracer complex by mixing purified VDR and the fluorescent tracer in the assay buffer.

-

Add the VDR/tracer complex to each well containing the competitor.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

A decrease in fluorescence polarization indicates displacement of the tracer by the competitor.

-

Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration to determine the IC₅₀ value.[12][13][14]

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate VDR-mediated transcription of a reporter gene (e.g., luciferase) that is under the control of a VDRE.[15][16][17]

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, COS-7)

-

An expression vector for human VDR

-

A reporter plasmid containing a VDRE upstream of a luciferase gene

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Cell culture medium and reagents

-

Transfection reagent

-

1,24(R)(OH)₂D₃ and 1,25(OH)₂D₃

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (1,24(R)(OH)₂D₃ or 1,25(OH)₂D₃) or vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the fold induction of luciferase activity (compared to vehicle control) against the logarithm of the compound concentration to determine the EC₅₀ value.[18][19]

Conclusion

This compound is a potent agonist of the Vitamin D Receptor, exhibiting a binding affinity and biological activity comparable to the endogenous hormone, 1,25-dihydroxyvitamin D3. Its mechanism of action follows the classical pathway of nuclear receptor activation, involving heterodimerization with RXR, binding to VDREs, and recruitment of co-activators to modulate the transcription of target genes. The resulting cellular effects, particularly the induction of differentiation and inhibition of proliferation, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further characterization of 1,24(R)(OH)₂D₃ and the development of novel VDR modulators for a range of clinical applications. Further research is warranted to precisely quantify its binding kinetics and to fully elucidate the specific co-regulator recruitment profiles and downstream gene regulatory networks it governs.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]

- 3. old.nu.edu.kz [old.nu.edu.kz]

- 4. The Vitamin D Receptor as a Potential Target for the Treatment of Age-Related Neurodegenerative Diseases Such as Alzheimer’s and Parkinson’s Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE 1α,25-DIHYDROXY VITAMIN D3 RECEPTOR PREFERENTIALLY RECRUITS THE COACTIVATOR SRC-1 DURING UP-REGULATION OF THE OSTEOCALCIN GENE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential recruitment of coactivators to the vitamin D receptor transcriptional complex by 1alpha,25-dihydroxyvitamin D3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Dual luciferase assay [bio-protocol.org]

- 17. assaygenie.com [assaygenie.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Vitamin D Receptor Response Element (VDR/VDRE/DR3) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

1,24(R)-Dihydroxyvitamin D3: A Novel Vitamin D3 Derivative with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,24(R)-Dihydroxyvitamin D3, also known as Tacalcitol, is a synthetic analog of the hormonally active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3). This derivative has garnered significant interest within the scientific community due to its potent ability to induce cellular differentiation, particularly in epidermal keratinocytes, while exhibiting a reduced risk of hypercalcemia compared to its natural counterpart. These properties position this compound as a promising therapeutic agent for hyperproliferative skin disorders such as psoriasis, and as a potential candidate for anticancer therapies. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, biological effects, and therapeutic applications, supported by quantitative data and experimental methodologies.

Introduction

Vitamin D3 is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. Its biological activity is mediated by its active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), which is synthesized through successive hydroxylations in the liver and kidneys. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes.

While the therapeutic benefits of calcitriol are well-established, its clinical use is often limited by a narrow therapeutic window due to the risk of hypercalcemia. This has driven the development of synthetic vitamin D3 analogs with an improved therapeutic index. This compound is one such analog, demonstrating a favorable profile of high efficacy in inducing cell differentiation and low calcemic activity.[1]

Chemical Synthesis

The synthesis of this compound (Tacalcitol) is a multi-step process that has been approached through various synthetic routes. A common strategy involves starting from readily available precursors and introducing the desired hydroxyl groups at the C1 and C24 positions with the correct stereochemistry.

One representative synthetic approach begins with 24-oxocholesterol, which is converted through several steps to 1α,24ξ-dihydroxycholesterol. The C-24 epimers are then resolved to isolate the desired (R)-isomer. This intermediate subsequently undergoes a series of reactions to introduce the 5,7-diene system, which upon photo-irradiation and thermal isomerization, yields 1,24(R)-dihydroxycholecalciferol.[2]

Another convergent synthesis strategy starts from L-valine and Inhoffen-Lythgoe diol. Key steps in this process include a modified Julia olefination and a Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon skeleton, which is then further elaborated to yield Tacalcitol.[3][4] A multi-step synthesis involving a Wittig reaction, asymmetric reduction, and subsequent coupling has also been described.[5]

Mechanism of Action

Similar to other vitamin D compounds, the biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR).[6] The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.[7]

The affinity of this compound for the VDR is comparable to that of the natural ligand, 1,25-dihydroxyvitamin D3.[1] Upon binding, the ligand-VDR-RXR complex recruits co-activator or co-repressor proteins to regulate gene expression. This regulation leads to a cascade of downstream effects that influence cellular processes such as proliferation, differentiation, and apoptosis.

Signaling Pathway in Keratinocyte Differentiation

In epidermal keratinocytes, this compound promotes differentiation by activating a complex signaling network. The binding of this compound to the VDR leads to the transcriptional regulation of genes involved in the differentiation process, including those encoding for structural proteins of the cornified envelope like involucrin and loricrin, and the cross-linking enzyme transglutaminase.[8] The PI3K/Akt signaling pathway has also been implicated in mediating the pro-differentiative effects of vitamin D analogs in keratinocytes.[8][9]

Quantitative Data

The biological activities of this compound have been quantified in various in vitro and in vivo studies, allowing for a direct comparison with calcitriol.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Relative Binding Affinity (%) | Reference |

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | 100 | [1] |

| This compound | ~100 | [1] |

Table 2: Induction of Keratinocyte Differentiation

| Compound (Concentration) | Involucrin Positive Cells (%) | Reference |

| Control | 6.4 | [10] |

| This compound (10⁻⁶ M) | 24.1 | [10] |

| 1,25-Dihydroxyvitamin D3 (10⁻⁶ M) | 25.1 | [10] |

Table 3: Hypercalcemic Effect in Rats (Intravenous Administration)

| Treatment | Serum Calcium Level (mg/dL) | Reference |

| Vehicle | ~9.5 | [11] |

| This compound | Lower than Calcitriol | [11] |

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Significantly elevated | [11] |

Table 4: In Vivo Antitumor Activity (MCF-7 Xenograft Model)

| Treatment (Dose) | Tumor Volume Reduction (%) | Reference |

| 1,24-Dihydroxyvitamin D2 (10 µg/kg) | ~50% after 5 weeks | [12] |

| 1,24-Dihydroxyvitamin D2 (50 µg/kg) | ~50% after 5 weeks | [12] |

| Calcitriol | ~60% after 4 weeks | [13] |

Note: Data for 1,24-dihydroxyvitamin D2 is presented as a close structural and functional analog. Direct comparative data for this compound in the same cancer model was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used in the evaluation of this compound.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

-

Preparation of Receptor: Isolate VDR from a suitable source, such as rat intestine or recombinant expression systems.

-

Radioligand: Use a radiolabeled form of 1,25-dihydroxyvitamin D3, such as [³H]1,25(OH)₂D₃.

-

Competition: Incubate a fixed amount of VDR and radioligand with increasing concentrations of the unlabeled test compound (e.g., this compound) and a standard (unlabeled 1,25-dihydroxyvitamin D3).

-

Separation: Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.[5]

Keratinocyte Differentiation Assays

Involucrin is a marker of keratinocyte differentiation.

-

Cell Culture: Culture human keratinocytes in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 36-48 hours).

-

Immunoblotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-involucrin antibody.

-

Quantification: Quantify the band intensity to determine the relative expression of involucrin.[14]

Transglutaminase is an enzyme that cross-links proteins to form the cornified envelope.

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated keratinocytes.

-

Assay Reaction: Incubate the cell lysate with a substrate mixture containing a fluorescently labeled amine donor (e.g., monodansylcadaverine) and an amine acceptor (e.g., N,N-dimethylcasein) in the presence of calcium.

-

Measurement: Measure the incorporation of the fluorescent amine into the protein substrate over time using a fluorescence spectrophotometer.[14][15]

-

Data Analysis: Calculate the enzyme activity based on the rate of fluorescence increase.

In Vivo Hypercalcemia Assay in Rats

This assay assesses the potential of a compound to cause elevated blood calcium levels.

-

Animal Model: Use a suitable rat model (e.g., Sprague-Dawley rats).

-

Dosing: Administer the test compound (this compound) and a positive control (calcitriol) to different groups of rats via a specified route (e.g., intravenous or oral).

-

Blood and Urine Collection: Collect blood and urine samples at various time points after administration.

-

Calcium Measurement: Measure the calcium concentration in the serum and urine using a calcium analyzer.

-

Data Analysis: Compare the serum and urinary calcium levels between the different treatment groups and a vehicle control group to assess the hypercalcemic potential.[12]

In Vivo Antitumor Activity in a Xenograft Model

This model is used to evaluate the efficacy of a compound in inhibiting tumor growth.

-

Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 breast cancer cells).

-

Tumor Implantation: Inject the cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign the mice to treatment groups and administer the test compound (this compound), a positive control, and a vehicle control.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) or tumor growth rate inhibition (TGR) to determine the antitumor efficacy of the compound.[7][13]

Therapeutic Applications and Future Directions

The unique biological profile of this compound makes it a valuable therapeutic agent.

-

Psoriasis: Its ability to promote keratinocyte differentiation and inhibit proliferation, coupled with its low hypercalcemic potential, makes it an effective and safe topical treatment for psoriasis.[1][11]

-

Cancer: Preclinical studies have demonstrated its antitumor activity in various cancer models, suggesting its potential as a standalone or adjuvant therapy.[6][12]

Future research should focus on further elucidating the specific molecular targets and signaling pathways modulated by this compound in different cell types. Additionally, clinical trials are needed to fully evaluate its efficacy and safety in various oncological indications. The development of novel delivery systems could also enhance its therapeutic potential by targeting the compound to specific tissues and minimizing systemic exposure.

Conclusion

This compound is a novel vitamin D3 derivative with a distinct and clinically advantageous profile. Its equipotent VDR binding and pro-differentiative effects compared to calcitriol, combined with a significantly lower risk of hypercalcemia, underscore its therapeutic value. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on this promising compound and providing a framework for future investigations into its full therapeutic potential.

References

- 1. Expression profiling of vitamin D treated primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of active forms of vitamin D. Part IX. Synthesis of 1α,24-dihydroxycholecalciferol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Covalent labeling of nuclear vitamin D receptor with affinity labeling reagents containing a cross-linking probe at three different positions of the parent ligand: structural and biochemical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1 alpha,24R-dihydroxyvitamin D3 has an ability comparable to that of 1 alpha,25-dihydroxyvitamin D3 to induce keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. content-assets.jci.org [content-assets.jci.org]

- 13. academic.oup.com [academic.oup.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

Preliminary Studies on the Anti-Proliferative Effects of 1,24(R)-Dihydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,24(R)-Dihydroxyvitamin D3, also known as PRI-2191, is a synthetic analog of the hormonally active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3). Emerging research has highlighted its potent anti-proliferative effects across various cancer cell lines, suggesting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preliminary studies investigating these effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.

Introduction

Vitamin D3 and its analogs have long been recognized for their roles in calcium homeostasis and bone metabolism. More recently, their anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis, and regulation of cell differentiation, have garnered significant scientific interest. This compound (PRI-2191) has been developed as a low-calcemic analog of calcitriol, aiming to harness the anti-proliferative benefits while minimizing the risk of hypercalcemia associated with high doses of the natural hormone. This document synthesizes the current preliminary data on the anti-proliferative efficacy of PRI-2191, providing a detailed examination of the experimental evidence and molecular mechanisms.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: Inhibition of Cancer Cell Proliferation by this compound (PRI-2191)

| Cell Line | Cancer Type | Concentration | % Proliferation Inhibition | Assay Method |

| T47D | Breast Cancer | 10 nM | > 50%[1] | Not Specified |

| MCF-7 | Breast Cancer | 100 nM | Not Specified | SRB Assay[1] |

| SKBR-3 | Breast Cancer | 100 nM | Not Specified | SRB Assay[1] |

| MDA-MB-231 | Breast Cancer | 100 nM | Not Specified | SRB Assay[1] |

Table 2: Aromatase Inhibition by this compound (PRI-2191)

| Compound | IC50 (nM) | Fold Difference vs. Calcitriol |

| PRI-2191 | 152 ± 30.5[1] | 10-fold higher ability[1] |

| Calcitriol | 1532 ± 58.3[1] | - |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Proliferation Assays

The anti-proliferative effects of this compound are commonly assessed using colorimetric assays that measure cell density. The Sulforhodamine B (SRB) assay is a frequently used method.

This protocol is adapted for adherent cancer cell lines in a 96-well plate format.[2][3][4][5]

Materials:

-

Adherent cancer cells

-

Complete culture medium

-

This compound (PRI-2191) stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of PRI-2191 in culture medium. Replace the existing medium with 200 µL of the medium containing the desired concentrations of PRI-2191. Include vehicle-treated control wells. Incubate for the desired treatment period (e.g., 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

Aromatase Inhibition Assay

The ability of this compound to inhibit aromatase activity can be determined using a commercially available screening kit.

This protocol is based on the use of a fluorogenic substrate, 7-methoxy-4-trifluoromethyl coumarin (MFC), which is converted by aromatase into a fluorescent product.[6][7]

Materials:

-

Aromatase (CYP19A) Inhibitor Screening Kit (e.g., from Abcam or Corning) containing:

-

Recombinant human aromatase (CYP19A)

-

Fluorogenic substrate (e.g., MFC)

-

NADPH generating system

-

Aromatase inhibitor (e.g., Letrozole, for positive control)

-

-

This compound (PRI-2191)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of PRI-2191 and the positive control inhibitor.

-

Reaction Setup: In a 96-well black plate, add the reaction buffer, NADPH generating system, and the test compound (PRI-2191) or control.

-

Enzyme Addition: Initiate the reaction by adding the recombinant human aromatase to each well.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the metabolite of MFC) in kinetic or endpoint mode.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of PRI-2191. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a cascade of molecular events that ultimately lead to cell cycle arrest and inhibition of tumor growth.

VDR-Mediated Transcriptional Regulation

Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation.

Caption: VDR signaling pathway of this compound.

A key target gene upregulated by the this compound-VDR-RXR complex is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1).[8] The p21 protein plays a crucial role in cell cycle control by inhibiting the activity of cyclin-CDK complexes, particularly the Cyclin E-CDK2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle. By inhibiting this complex, this compound effectively halts cell cycle progression at the G1/S checkpoint.[9][10][11]

Furthermore, studies have indicated that PRI-2191 can lead to a decrease in the expression of thymidylate synthase, an enzyme critical for DNA synthesis and repair, further contributing to its anti-proliferative effects.[8]

Experimental Workflow for Investigating Cell Cycle Arrest

The following diagram outlines a typical experimental workflow to investigate the mechanism of cell cycle arrest induced by this compound.

Caption: Workflow for cell cycle arrest analysis.

Conclusion and Future Directions

The preliminary studies on this compound (PRI-2191) demonstrate its significant anti-proliferative activity in various cancer cell models. Its ability to inhibit cell growth, particularly in breast cancer cells, and its potent inhibition of aromatase highlight its therapeutic potential. The primary mechanism of action appears to be the VDR-mediated induction of the cell cycle inhibitor p21, leading to G1/S phase arrest.

Future research should focus on:

-

Expanding the scope of cell lines: Determining the anti-proliferative IC50 values of PRI-2191 in a broader range of cancer cell lines to identify the most responsive cancer types.

-

In vivo studies: Conducting comprehensive animal studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of PRI-2191.

-

Combination therapies: Investigating the synergistic effects of PRI-2191 with existing chemotherapeutic agents and targeted therapies.

-

Detailed mechanistic studies: Further elucidating the downstream signaling pathways affected by PRI-2191 to identify additional therapeutic targets and biomarkers of response.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a promising anti-cancer agent. The detailed protocols and mechanistic insights are intended to facilitate further research and accelerate the translation of these preclinical findings into clinical applications.

References

- 1. Vitamin D Compounds PRI-2191 and PRI-2205 Enhance Anastrozole Activity in Human Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 4. SRB assay for measuring target cell killing [protocols.io]

- 5. scispace.com [scispace.com]

- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcb.berkeley.edu [mcb.berkeley.edu]

- 11. Control of cell cycle transcription during G1 and S phases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 1,24(R)-Dihydroxyvitamin D3 in Epidermal Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Normal epidermal differentiation is a highly orchestrated process involving keratinocyte proliferation in the basal layer, followed by their terminal differentiation as they move towards the skin surface, ultimately forming the protective stratum corneum. Disruption of this process is a hallmark of several hyperproliferative skin disorders, most notably psoriasis. 1,24(R)-Dihydroxyvitamin D3, a synthetic analog of the hormonally active form of vitamin D3 (1,25(OH)2D3), is a cornerstone in the topical treatment of such conditions.[1][2] This technical guide elucidates the molecular mechanisms, cellular effects, and experimental validation of this compound's role in promoting normal epidermal differentiation.

Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[3][4] The binding affinity of this compound to the VDR is comparable to that of the endogenous 1,25(OH)2D3.[1] Upon binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The key outcomes of VDR activation in keratinocytes are the inhibition of proliferation and the induction of terminal differentiation.[2][3][5] This dual action helps to normalize the psoriatic phenotype characterized by excessive keratinocyte proliferation and incomplete differentiation.

In addition to the classical genomic pathway, 1,25(OH)2D3 has been shown to upregulate the phosphatidylinositol signaling pathway by increasing phospholipase C levels, leading to an increase in intracellular calcium.[6] This elevation in cytosolic calcium is a critical trigger for keratinocyte differentiation.[1][7]

Quantitative Effects on Epidermal Markers

The efficacy of this compound (calcipotriol) in modulating epidermal differentiation and proliferation has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of this compound on Keratinocyte Differentiation Markers

| Marker | Cell/Tissue Type | Treatment | Result | Reference |

| Involucrin | Normal Human Keratinocytes | 10⁻⁶ M 1,24R(OH)2D3 | Increase in positive cells from 6.4% to 24.1% | [8] |

| Transglutaminase | Mouse Epidermal Keratinocytes | 1,24(OH)2D3 | Dose-dependent increase in activity | [1] |

| Keratin 10 (K10) | Psoriatic Plaques | Calcipotriol Ointment | Significant increase in K10 expression | [9] |

| Filaggrin | Psoriatic Plaques | Calcipotriol (4 weeks) | Major restoration of the filaggrin-positive layer | [10] |

| Loricrin (LOR) | Human Th17 Skin Model | Calcipotriol/BD Foam | Significant upregulation of LOR gene expression (P < 0.01) | [11] |

| Involucrin (IVL) | Human Th17 Skin Model | Calcipotriol/BD Foam | Significant upregulation of IVL gene expression (P < 0.01) | [11] |

Table 2: Effect of this compound on Keratinocyte Proliferation and Other Markers

| Marker | Cell/Tissue Type | Treatment | Result | Reference |

| DNA Synthesis | Mouse Epidermal Keratinocytes | 1,24(OH)2D3 | Inhibition of DNA synthesis | [1] |

| Ki-67 | Psoriatic Plaques | Calcipotriol Ointment | Major reduction in Ki-67 positive nuclei | [12][13] |

| Keratin 6 (K6) | Psoriatic Plaques | Calcipotriol Ointment | Significant decrease in K6 expression | [9] |

| Keratin 17 (K17) | HaCaT Cells (IFN-γ stimulated) | 10⁻⁷ M & 10⁻⁵ M Calcipotriol | Suppression of K17 expression by 58.10% and 70.68% | [3][14] |

| STAT1 & STAT3 | HaCaT Cells | Calcipotriol | Downregulation of mRNA and protein expression | [15] |

| Apoptosis | Psoriatic Keratinocytes | Calcipotriol (20h) | Significantly higher number of apoptotic cells (P < 0.05) | [2] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the effects of this compound.

Protocol 1: In Vitro Keratinocyte Differentiation Assay

-

Cell Culture:

-

Primary normal human epidermal keratinocytes (NHEK) or immortalized HaCaT cells are cultured in Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Cells are seeded in multi-well plates. Upon reaching 60-70% confluency, the medium is switched to a low-calcium basal medium.

-

This compound (Calcipotriol) is dissolved in a suitable vehicle (e.g., ethanol or DMSO) and added to the culture medium at final concentrations ranging from 10⁻⁹ M to 10⁻⁵ M. A vehicle-only control is run in parallel.

-

Cells are incubated for a period of 24 to 72 hours.

-

-

Analysis of Differentiation Markers:

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with primary antibodies against differentiation markers (e.g., Involucrin, Keratin 10). Fluorescently labeled secondary antibodies are used for visualization by confocal microscopy.

-

Western Blotting: Total protein is extracted, and equal amounts are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against markers like Transglutaminase or Loricrin.

-

Quantitative PCR (qPCR): Total RNA is isolated, reverse-transcribed to cDNA, and used as a template for qPCR with primers specific for genes like IVL, TGM1, and KRT10.

-

Protocol 2: Ex Vivo Psoriatic Skin Biopsy Analysis

-

Patient Selection and Biopsy:

-

Patients with stable plaque psoriasis are enrolled.

-

Symmetrical lesions are selected for treatment and control.

-

4mm punch biopsies are taken from a lesion before treatment initiation (baseline) and after a defined treatment period (e.g., 4 weeks).[12]

-

-

Treatment Protocol:

-

One lesion is treated with calcipotriol ointment (e.g., twice daily), while a symmetrical lesion may be treated with a vehicle or another comparator.

-

-

Tissue Processing:

-

Biopsies are embedded in OCT compound and snap-frozen in liquid nitrogen.

-

Frozen sections (e.g., 5-7 µm) are cut using a cryostat.

-

-

Immunohistochemistry/Immunofluorescence:

-

Sections are fixed (e.g., in acetone) and stained with primary antibodies against markers for proliferation (Ki-67) and differentiation (Keratin 10, Filaggrin).[9]

-

Appropriate secondary antibody and detection systems are used.

-

-

Quantitative Image Analysis:

-

Stained sections are digitized using a slide scanner or microscope camera.

-

Image analysis software is used to quantify the percentage of positive cells (e.g., Ki-67 positive nuclei) or the area of positive staining (e.g., Keratin 10 positive epidermal surface) relative to the total epidermal area.[12]

-

Logical Relationships and Therapeutic Rationale

The therapeutic efficacy of this compound in psoriasis stems from its ability to counteract the two primary pathological features of the disease: hyperproliferation and aberrant differentiation. By activating the VDR, it simultaneously applies a "brake" to the uncontrolled cell division in the basal layer and a "go" signal for the proper maturation and cornification of keratinocytes. This dual mechanism is crucial for restoring a normal epidermal structure and function.

Conclusion

This compound is a potent modulator of epidermal homeostasis. Its action through the VDR signaling pathway effectively inhibits the hyperproliferation of keratinocytes while simultaneously promoting their terminal differentiation. This is evidenced by the consistent downregulation of proliferation markers like Ki-67 and the upregulation of differentiation markers such as Involucrin, Transglutaminase, and Keratin 10. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of keratinocyte biology and the development of novel dermatological therapies. The well-defined mechanism and quantifiable effects of this compound continue to make it a vital tool both in the clinic and in the laboratory.

References

- 1. This compound, a novel active form of vitamin D3 with high activity for inducing epidermal differentiation but decreased hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions | MDPI [mdpi.com]

- 6. 1,25-Dihydroxyvitamin D3 upregulates the phosphatidylinositol signaling pathway in human keratinocytes by increasing phospholipase C levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D and epidermal differentiation: evidence for a role of endogenously produced vitamin D metabolites in keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1 alpha,24R-dihydroxyvitamin D3 has an ability comparable to that of 1 alpha,25-dihydroxyvitamin D3 to induce keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epidermal differentiation characteristics of the psoriatic plaque during treatment with calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Profile of 1,24(R)-Dihydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,24(R)-Dihydroxyvitamin D3 (also known as 1,24(R)-(OH)₂D₃) is a synthetic analog of the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). This document provides a comprehensive overview of the biochemical profile of this compound, summarizing its synthesis, metabolism, binding affinity for the vitamin D receptor (VDR), and its physiological effects. This guide is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. All quantitative data are presented in structured tables, and detailed experimental methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Synthesis and Metabolism

This compound is a novel synthetic derivative of vitamin D3.[1] Its metabolism has been studied in rat kidneys and involves two primary pathways. The first pathway is initiated by hydroxylation at the C-25 position, followed by the C-24 oxidation pathway. The second pathway proceeds directly via C-24 oxidation without prior C-25 hydroxylation. This metabolic flexibility results in the formation of several metabolites, some of which are similar to the known metabolites of 1,25(OH)₂D₃, as well as unique metabolites that lack the C-25 hydroxyl group.

Metabolic Pathway of this compound

Quantitative Data

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Relative VDR Affinity | Reference |

| This compound | Same as 1,25(OH)₂D₃ | [1] |

| 1,25-Dihydroxyvitamin D3 | 100% | [1] |

Table 2: Physiological Effects

| Effect | Compound | Concentration | Result | Reference |

| Keratinocyte Differentiation | This compound | 10⁻⁶ M | Increase in involucrin-positive cells from 6.4% to 24.1% | [2] |

| Keratinocyte Differentiation | 1,25-Dihydroxyvitamin D3 | 10⁻⁶ M | Increase in involucrin-positive cells from 6.4% to 25.1% | [2] |

| Hypercalcemic Activity | This compound | - | Less hypercalcemic than 1,25(OH)₂D₃ | [1] |

Signaling Pathway

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[3] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway ultimately leads to the regulation of various physiological processes, including cell differentiation and calcium homeostasis. While non-genomic pathways have also been described for vitamin D compounds, the primary mechanism of action for this compound is believed to be through this classical genomic pathway.[4]

VDR-Mediated Genomic Signaling Pathway

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is a generalized method for assessing the binding affinity of compounds to the VDR.

Materials:

-

Recombinant Vitamin D Receptor (VDR)

-

Tritiated 1,25(OH)₂D₃ ([³H]1,25(OH)₂D₃)

-

Unlabeled this compound and 1,25(OH)₂D₃

-

Binding buffer (e.g., Tris-HCl buffer containing KCl, EDTA, and dithiothreitol)

-

Dextran-coated charcoal suspension

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare serial dilutions of unlabeled this compound and 1,25(OH)₂D₃ (for standard curve).

-

In microcentrifuge tubes, combine the recombinant VDR, a fixed concentration of [³H]1,25(OH)₂D₃, and varying concentrations of the unlabeled competitor (this compound or 1,25(OH)₂D₃).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, add ice-cold dextran-coated charcoal suspension to each tube.

-

Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.

-

Centrifuge the tubes at high speed to pellet the charcoal with the bound free radioligand.

-

Transfer the supernatant containing the VDR-bound [³H]1,25(OH)₂D₃ to scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Keratinocyte Differentiation Assay (Involucrin Staining)

This protocol describes a method to quantify keratinocyte differentiation by measuring the expression of involucrin, a marker of terminal differentiation.[5]

Materials:

-

Normal human keratinocytes

-

Keratinocyte growth medium

-

This compound and 1,25(OH)₂D₃

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: mouse anti-human involucrin

-

Secondary antibody: fluorescein-conjugated goat anti-mouse IgG

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture normal human keratinocytes in appropriate growth medium.

-

Treat the cells with varying concentrations of this compound or 1,25(OH)₂D₃ for a specified period (e.g., 48-72 hours).

-

Wash the cells with PBS and fix them with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary anti-involucrin antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a nuclear stain if desired.

-

Analyze the cells using a fluorescence microscope to visualize and count involucrin-positive cells or a flow cytometer for quantitative analysis of the percentage of involucrin-positive cells.

Analysis of this compound Metabolites by LC-MS/MS

This protocol provides a general workflow for the identification and quantification of this compound and its metabolites in biological samples.

Workflow Diagram:

Procedure:

-

Sample Preparation: Extract this compound and its metabolites from the biological matrix (e.g., serum, cell culture media) using a suitable method such as liquid-liquid extraction or solid-phase extraction.

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, the extracted analytes can be derivatized using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Liquid Chromatography (LC) Separation: Inject the prepared sample into a liquid chromatography system equipped with an appropriate column (e.g., C18 or pentafluorophenyl) to separate the different metabolites based on their physicochemical properties.

-